5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Description
The compound contains several functional groups including an azepane ring, a pyrazolo[3,4-d]pyrimidin-4-one moiety, and a 3-chlorophenyl group. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The azepane ring is a seven-membered nitrogen-containing ring, while the pyrazolo[3,4-d]pyrimidin-4-one is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, pyrazolo[3,4-d]pyrimidines can react with various electrophiles and nucleophiles .Safety and Hazards
Future Directions
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to study this compound further. Potential areas of research could include synthesis optimization, detailed study of its physical and chemical properties, and exploration of its biological activities .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-14-6-5-7-15(10-14)25-18-16(11-22-25)19(27)24(13-21-18)12-17(26)23-8-3-1-2-4-9-23/h5-7,10-11,13H,1-4,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDVUNQXWKUTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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